2-Bromo-5-ethynylthiophene
Overview
Description
2-Bromo-5-ethynylthiophene is a compound of interest in the field of organic chemistry, particularly in the synthesis of polymers and materials with specific electronic properties. Its synthesis, molecular structure, and properties are crucial for developing advanced materials in electronics and photonics.
Synthesis Analysis
The synthesis of bromo-ethynylthiophene derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, palladium-catalyzed dehydrohalogenative polycondensation has been utilized to produce polythiophenes with high molecular weight and regioregularity from related bromo-thiophene compounds (Wang et al., 2010). Such methodologies could be adapted for synthesizing 2-Bromo-5-ethynylthiophene, leveraging palladium-catalyzed reactions for precise control over the polymerization process.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated through techniques like single-crystal X-ray diffraction, revealing detailed insights into their geometry and electronic structure. For instance, complexes involving ethynylthiophene ligands have shown extended conjugation and interaction with metal orbitals, demonstrating the impact of molecular structure on the electronic properties of the material (Brown-Xu et al., 2013).
Scientific Research Applications
“2-Bromo-5-ethynylthiophene” is a chemical reagent that is often used in various fields such as organic synthesis, material science, and chemical synthesis . Here are some more details about its applications:
- Ligand : It can be used as a ligand in certain chemical reactions .
- Additive : It can be used as an additive in various chemical processes .
- Intermediate in Organic Synthesis : It can be used as an intermediate in organic synthesis . This means it can be used in the synthesis of more complex organic compounds.
- Material Science : It can be used in the field of material science for the synthesis of new materials .
- Chemical Synthesis : It can be used in chemical synthesis for creating new chemical compounds .
“2-Bromo-5-ethynylthiophene” is a chemical reagent that is often used in various fields such as organic synthesis, material science, and chemical synthesis . Here are some more details about its applications:
- Ligand : It can be used as a ligand in certain chemical reactions .
- Additive : It can be used as an additive in various chemical processes .
- Intermediate in Organic Synthesis : It can be used as an intermediate in organic synthesis . This means it can be used in the synthesis of more complex organic compounds.
- Material Science : It can be used in the field of material science for the synthesis of new materials .
- Chemical Synthesis : It can be used in chemical synthesis for creating new chemical compounds .
properties
IUPAC Name |
2-bromo-5-ethynylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDCGFLVLPESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479687 | |
Record name | Thiophene,2-bromo-5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethynylthiophene | |
CAS RN |
105995-73-1 | |
Record name | Thiophene,2-bromo-5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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